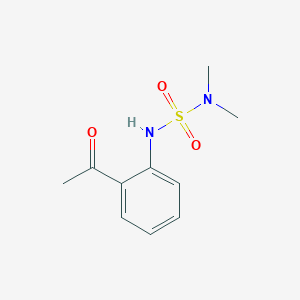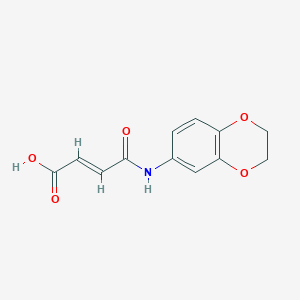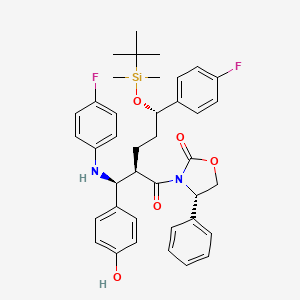
(S)-3-((2R,5S)-5-((tert-Butyldimethylsilyl)oxy)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)pentanoyl)-4-phenyloxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-((2R,5S)-5-((tert-Butyldimethylsilyl)oxy)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)pentanoyl)-4-phenyloxazolidin-2-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((2R,5S)-5-((tert-Butyldimethylsilyl)oxy)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)pentanoyl)-4-phenyloxazolidin-2-one involves several steps, including the protection of hydroxyl groups, formation of amide bonds, and the introduction of fluorophenyl groups. The reaction conditions typically require the use of protecting groups such as tert-butyldimethylsilyl (TBDMS) to prevent unwanted reactions at specific sites. Common reagents include silylating agents, coupling reagents like EDCI or DCC, and bases such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting the most efficient catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
(S)-3-((2R,5S)-5-((tert-Butyldimethylsilyl)oxy)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)pentanoyl)-4-phenyloxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like PCC or KMnO4.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as NaBH4 or LiAlH4.
Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)
Reduction: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)
Substitution: NaOH (Sodium hydroxide), KOH (Potassium hydroxide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or carboxylic acids, while reduction of carbonyl groups will produce alcohols.
科学的研究の応用
(S)-3-((2R,5S)-5-((tert-Butyldimethylsilyl)oxy)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)pentanoyl)-4-phenyloxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-3-((2R,5S)-5-((tert-Butyldimethylsilyl)oxy)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)pentanoyl)-4-phenyloxazolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, thereby exerting its effects.
類似化合物との比較
Similar Compounds
- (S)-3-((2R,5S)-5-((tert-Butyldimethylsilyl)oxy)-5-(4-chlorophenyl)-2-((S)-((4-chlorophenyl)amino)(4-hydroxyphenyl)methyl)pentanoyl)-4-phenyloxazolidin-2-one
- (S)-3-((2R,5S)-5-((tert-Butyldimethylsilyl)oxy)-5-(4-bromophenyl)-2-((S)-((4-bromophenyl)amino)(4-hydroxyphenyl)methyl)pentanoyl)-4-phenyloxazolidin-2-one
Uniqueness
The presence of fluorophenyl groups in (S)-3-((2R,5S)-5-((tert-Butyldimethylsilyl)oxy)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)pentanoyl)-4-phenyloxazolidin-2-one imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This distinguishes it from similar compounds with different halogen substitutions.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C39H44F2N2O5Si |
|---|---|
分子量 |
686.9 g/mol |
IUPAC名 |
(4S)-3-[(2R,5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C39H44F2N2O5Si/c1-39(2,3)49(4,5)48-35(27-11-15-29(40)16-12-27)24-23-33(37(45)43-34(25-47-38(43)46)26-9-7-6-8-10-26)36(28-13-21-32(44)22-14-28)42-31-19-17-30(41)18-20-31/h6-22,33-36,42,44H,23-25H2,1-5H3/t33-,34-,35+,36-/m1/s1 |
InChIキー |
ZTLPJWZDLKIQJU-PEDCNLCOSA-N |
異性体SMILES |
CC(C)(C)[Si](C)(C)O[C@@H](CC[C@H]([C@@H](C1=CC=C(C=C1)O)NC2=CC=C(C=C2)F)C(=O)N3[C@H](COC3=O)C4=CC=CC=C4)C5=CC=C(C=C5)F |
正規SMILES |
CC(C)(C)[Si](C)(C)OC(CCC(C(C1=CC=C(C=C1)O)NC2=CC=C(C=C2)F)C(=O)N3C(COC3=O)C4=CC=CC=C4)C5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2S,3S,5S)-3-((3-((1S,2S,3S,4R)-2,3-Dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14890140.png)
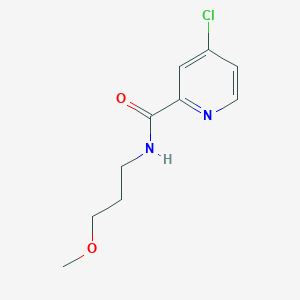
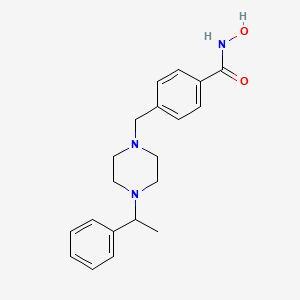

![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanamide](/img/structure/B14890162.png)

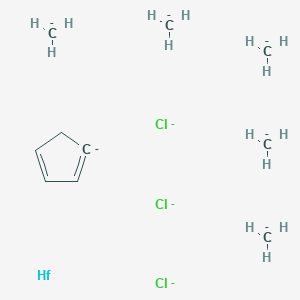


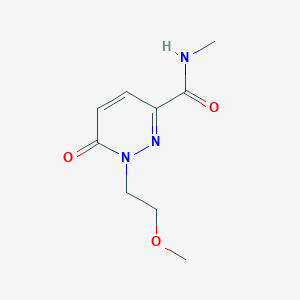

![2-{[4-(3,4-Dimethylphenyl)-3-(methoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14890204.png)
